5-(tert-Butyl)-2-methylbenzonitrile
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Overview
Description
5-(tert-Butyl)-2-methylbenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position, along with a nitrile group (-CN) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-methylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzonitrile and tert-butyl chloride.
Friedel-Crafts Alkylation: The tert-butyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the selective introduction of the tert-butyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups.
Reduction: Reduction reactions can convert the nitrile group (-CN) to primary amines (-NH2) or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (Li
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-tert-butyl-2-methylbenzonitrile |
InChI |
InChI=1S/C12H15N/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-7H,1-4H3 |
InChI Key |
VNUVVRMAVAPSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C#N |
Origin of Product |
United States |
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